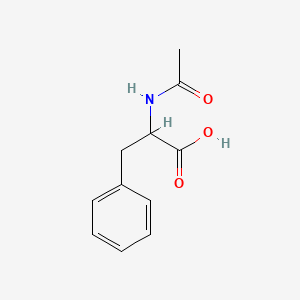

N-Acetyl-L-phenylalanine

Description

This compound has been reported in Daphnia pulex, Bombyx mori, and other organisms with data available.

N-Acetyl-D-phenylalanine is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to (DL)-isome

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883539 | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2018-61-3, 2901-75-9 | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathways of N-Acetyl-L-phenylalanine

Abstract

N-acetyl-L-phenylalanine (NAP) is an N-acetylated derivative of the essential amino acid L-phenylalanine. While typically present at low physiological levels, its accumulation is a notable biomarker in certain metabolic disorders, such as Phenylketonuria (PKU).[1][2] This guide offers a comprehensive examination of the biosynthesis, catabolism, and pathophysiological significance of NAP. It details the enzymatic machinery responsible for its formation and degradation, explores its role as a potential uremic toxin, and provides validated, step-by-step experimental protocols for its quantification and the characterization of related enzymatic activities. This document is designed to be a critical resource for researchers, clinicians, and drug development professionals investigating the metabolic implications of N-acetylated amino acids.

Introduction: The Significance of this compound (NAP)

This compound is an endogenous metabolite formed via the N-acetylation of L-phenylalanine.[3] This modification, where an acetyl group is attached to the alpha-amino group of the amino acid, alters its chemical properties and metabolic fate. The process of N-acetylation is a widespread and conserved biological reaction, involved in everything from protein stability to drug metabolism.[2][4]

Under normal physiological conditions, the synthesis of NAP represents a minor route for phenylalanine metabolism.[3] However, its importance becomes pronounced in pathological states. In genetic disorders like Phenylketonuria (PKU), where the primary phenylalanine hydroxylase enzyme is deficient, phenylalanine concentrations rise dramatically, leading to increased flux through alternative pathways, including N-acetylation.[1][2] Consequently, elevated levels of NAP are found in the urine and blood of PKU patients, serving as a diagnostic marker and a contributor to the disease's complex pathology.[2][5] Furthermore, NAP is classified as a potential uremic toxin, accumulating in patients with kidney failure and contributing to systemic toxicity.[2]

Understanding the metabolic pathways of NAP is therefore crucial for diagnosing and managing these conditions and for developing novel therapeutic strategies. This guide provides the foundational knowledge and practical methodologies required for this pursuit.

Core Metabolic Pathways of this compound

The metabolism of NAP can be divided into two primary processes: its biosynthesis (anabolism) from L-phenylalanine and its degradation (catabolism) back into constituent parts or other metabolites.

Biosynthesis of NAP

The primary route for NAP synthesis is the direct enzymatic acetylation of L-phenylalanine.

-

Enzymatic Reaction : The reaction is catalyzed by phenylalanine N-acetyltransferase (EC 2.3.1.53).[2][6]

-

Substrates : The enzyme utilizes L-phenylalanine and acetyl-coenzyme A (acetyl-CoA) as substrates.[6][7] Acetyl-CoA serves as the donor of the acetyl group.[4]

-

Products : The reaction yields This compound and Coenzyme A (CoA) .[6]

This enzymatic activity has been identified and characterized in various organisms, including Escherichia coli.[7][8] In mammals, this pathway becomes particularly active when concentrations of L-phenylalanine are pathologically elevated.[2][5]

Figure 1. Biosynthesis pathway of this compound.

Catabolism of NAP

The degradation of NAP primarily involves the hydrolysis of the amide bond, releasing L-phenylalanine and acetate. This is a critical step for recycling amino acids.

-

Enzymatic Reaction : This hydrolysis is catalyzed by a class of enzymes known as aminoacylases , specifically Aminoacylase-1 (ACY1) (EC 3.5.1.14).[9]

-

Substrates : The primary substrate is This compound .

-

Products : The reaction yields L-phenylalanine and acetate .[10]

ACY1 is involved in the breakdown of various N-acetylated amino acids generated from the degradation of N-terminally acetylated proteins.[9][10] Genetic deficiencies in ACY1 lead to a rare inborn error of metabolism called N-acetylamino aciduria, characterized by the excretion of several N-acetylated amino acids.[9]

Figure 2. Catabolic pathway of this compound.

Experimental Methodologies for Investigating NAP Metabolism

Studying the metabolic pathways of NAP requires robust analytical and enzymatic techniques. This section provides detailed, field-proven protocols for the quantification of NAP and the assessment of key enzyme activities.

Quantification of NAP in Biological Samples via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like NAP in complex biological matrices such as plasma, urine, or tissue homogenates.[] Its high sensitivity and specificity allow for reliable detection even at low concentrations.[][12]

Rationale for Method Selection: LC-MS/MS is chosen over other methods (e.g., HPLC-UV) for its superior specificity, which arises from its ability to select a precursor ion (the molecular weight of NAP) and detect a specific fragment ion after collision-induced dissociation. This "Selected Reaction Monitoring" (SRM) minimizes interference from other matrix components, ensuring accurate quantification.[] While derivatization can be used, direct analysis of underivatized amino acids is often possible and preferred to reduce sample preparation complexity.[12][13]

Detailed Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma or urine, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., this compound-¹³C₉,¹⁵N). The internal standard is critical for correcting variations in sample recovery and instrument response.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating NAP from other metabolites.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B. The flow rate is typically 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

SRM Transitions: Monitor the specific precursor-to-product ion transitions for NAP and its internal standard. For NAP (C₁₁H₁₃NO₃, MW: 207.23), a potential transition would be m/z 208.1 → 162.1 [M+H]⁺. These values must be empirically optimized on the specific instrument used.

-

-

Data Analysis and Validation:

-

Quantify NAP by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a standard curve using a series of known concentrations of a certified NAP reference standard.[14]

-

The protocol's validity is confirmed by the linearity of the standard curve (R² > 0.99), and the precision and accuracy of quality control (QC) samples at low, medium, and high concentrations within the curve's range.

-

| Parameter | Typical Value | Rationale |

| LC Column | Reverse-Phase C18 | Good retention for moderately polar molecules like NAP. |

| Ionization Mode | ESI Positive | NAP readily forms a protonated molecule [M+H]⁺. |

| Precursor Ion (Q1) | m/z 208.1 | Corresponds to the [M+H]⁺ of NAP. |

| Product Ion (Q3) | m/z 162.1 | A stable, specific fragment ion after dissociation. |

| Internal Standard | Stable Isotope-Labeled NAP | Closely mimics the analyte's behavior, ensuring accuracy. |

Table 1. Key Parameters for LC-MS/MS Quantification of this compound.

Enzymatic Assay for Aminoacylase-1 (ACY1) Activity

Assessing the activity of ACY1 is crucial for studying NAP catabolism and diagnosing ACY1 deficiency. This protocol is a spectrophotometric rate assay that measures the product of the enzymatic reaction.[15]

Rationale for Method Selection: While direct measurement of L-phenylalanine production is possible via LC-MS, a spectrophotometric assay offers a more accessible and higher-throughput alternative for routine enzyme kinetics. This assay couples the hydrolysis of an N-acetylated amino acid to a second reaction that produces a change in absorbance, allowing for continuous monitoring of the reaction rate.[15] While N-acetyl-L-methionine is often the preferred substrate due to its high affinity for ACY1, the principle is adaptable to NAP.[9]

Detailed Protocol:

-

Preparation of Cell/Tissue Lysate:

-

Homogenize cultured cells or tissue samples in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and protease inhibitors).[9]

-

Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate) and determine its total protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

Set up the reaction in a 96-well plate or a cuvette.

-

To each well, add:

-

50 µL of 0.1 M HEPES buffer (pH 8.0).

-

10 µL of cell lysate (containing the ACY1 enzyme).

-

20 µL of this compound substrate solution (e.g., 100 mM stock).

-

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a quenching agent, such as 10 µL of 1 M HCl.

-

-

Quantification of L-Phenylalanine Product:

-

The L-phenylalanine produced can be quantified using a commercial L-amino acid assay kit.[16] These kits typically use an L-amino acid oxidase that produces H₂O₂, which is then used by a peroxidase enzyme to generate a colored or fluorescent product.[16]

-

Follow the kit manufacturer's instructions to measure the absorbance (e.g., at 570 nm) or fluorescence.

-

-

Calculation of Activity:

-

Create a standard curve using known concentrations of L-phenylalanine.

-

Calculate the amount of L-phenylalanine produced in the enzymatic reaction.

-

Express the ACY1 activity as nmol of product formed per minute per mg of total protein (nmol/min/mg).

-

A "no-enzyme" control (lysate replaced with buffer) is essential to subtract any non-enzymatic hydrolysis of the substrate.

-

Figure 3. Experimental workflow for NAP quantification by LC-MS/MS.

Conclusion and Future Directions

This compound, once considered a minor metabolite, is now recognized for its significant role in the pathophysiology of metabolic disorders like PKU and uremia.[2] The core metabolic axis of NAP is governed by the synthetic activity of phenylalanine N-acetyltransferase and the degradative activity of aminoacylase-1.[2][9] The experimental protocols detailed in this guide provide a robust framework for researchers to accurately investigate these pathways.

Future research should focus on several key areas:

-

Enzyme Regulation: Elucidating the mechanisms that regulate the expression and activity of phenylalanine N-acetyltransferase and ACY1, especially under conditions of metabolic stress.

-

Pathophysiological Roles: Further investigating the specific toxic effects of NAP accumulation in PKU and chronic kidney disease to identify potential therapeutic targets.

-

Broader N-Acetylation: Exploring the broader landscape of N-acetylated amino acids and their potential roles in cellular signaling and metabolism, moving beyond their function as simple metabolic overflow products.[5][17]

By combining the foundational knowledge of NAP's metabolic pathways with rigorous and validated experimental approaches, the scientific and drug development communities can continue to unravel the complexities of amino acid metabolism and its impact on human health.

References

-

Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of this compound in Escherichia coli K12. Biochemical Journal, 124(5), 905–913. [Link][7][8][18]

-

Cho, H. Y., Tanizawa, K., Tanaka, H., & Soda, K. (1987). A spectrophotometric rate assay of aminoacylase. Analytical Biochemistry, 165(1), 142–146. [Link][15]

-

Bhandari, S., Bisht, K. S., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 801749. [Link][5][17][19]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000512). HMDB. [Link][2]

-

Van Schaftingen, E., Rzem, V., & Veiga-da-Cunha, M. (2005). Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism. The American Journal of Human Genetics, 77(3), 503–508. [Link][9]

-

Wikipedia. (n.d.). Phenylalanine N-acetyltransferase. Wikipedia. [Link][6]

-

Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. [Link][12]

-

Cole, C., et al. (n.d.). DETERMINATION OF ACYL PEPTIDE ENZYME HYDROLASE AND AMINOACYLASE-1 SEQUENTIAL ACTIVITY IN BIOLOGICAL SAMPLES BY GAS CHROMATOGRAPH. Westmont College. [Link][10]

-

Gu, C., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link][20]

-

Springer Nature Experiments. (n.d.). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method). Springer Nature. [Link][13]

-

BioAssay Systems. (n.d.). EnzyChrom™ L-Amino Acid Assay Kit. BioAssay Systems. [Link][16]

Sources

- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 6. Phenylalanine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. westmont.edu [westmont.edu]

- 12. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]

- 13. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A spectrophotometric rate assay of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of N-Acetyl-L-phenylalanine in Neurological Disorders: A Technical Guide for Researchers

Abstract

N-acetyl-L-phenylalanine (NAP), an N-acetylated derivative of the essential amino acid L-phenylalanine, has long been recognized as a minor metabolite in normal physiology. However, its significance escalates dramatically in the context of certain metabolic and neurological disorders, most notably Phenylketonuria (PKU). In these pathological states, NAP accumulates and is implicated as a potential contributor to the complex neuropathophysiology. This technical guide provides a comprehensive exploration of NAP, from its fundamental biochemical properties to its intricate and often overlooked role in neurological dysfunction. We will delve into its biosynthesis, its pathophysiological implications, and the analytical methodologies crucial for its study. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the metabolic underpinnings of neurological diseases and the potential of targeting novel metabolites like NAP.

Introduction: Beyond Phenylalanine – The Emergence of this compound

For decades, the neuropathology of Phenylketonuria (PKU) has been primarily attributed to the toxic accumulation of L-phenylalanine itself. This hyperphenylalaninemia is known to disrupt critical neurological processes, including myelination, neurotransmitter synthesis, and the transport of large neutral amino acids (LNAAs) across the blood-brain barrier.[1][2][3] However, a growing body of evidence suggests that a comprehensive understanding of PKU and other related neurological conditions necessitates a closer examination of phenylalanine's metabolites, including this compound.[4][5]

NAP is an endogenous molecule formed through the N-acetylation of L-phenylalanine.[4] While this is a minor metabolic pathway under normal physiological conditions, it becomes significantly upregulated in states of phenylalanine excess, such as in untreated or poorly managed PKU.[4][5] Consequently, NAP is now recognized as a significant biomarker for this inherited metabolic disorder.[4] Furthermore, its classification as a uremic toxin highlights its potential to contribute to systemic and neurological complications in chronic kidney disease.[5]

This guide will dissect the multifaceted role of NAP in neurological disorders, moving beyond its identity as a mere biomarker to explore its potential as an active participant in neuropathological cascades. We will examine its biochemical origins, its proposed mechanisms of action, and the experimental frameworks required to elucidate its function.

Biochemical Profile and Biosynthesis of this compound

This compound is structurally characterized by the addition of an acetyl group to the amino group of L-phenylalanine.[6] This modification alters its chemical properties, including its polarity and potential interactions with biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Melting Point | 171-173 °C | [2] |

| Solubility | Soluble in methanol, acetone, and ethanol. | [2] |

The primary route of NAP biosynthesis is the direct enzymatic acetylation of L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor.[4][5]

Diagram of this compound Biosynthesis

Caption: Biosynthesis of this compound from L-phenylalanine and Acetyl-CoA.

The Role of this compound in Neurological Disorders

While the neurotoxicity of L-phenylalanine is well-established, the specific contribution of NAP to the neuropathology of disorders like PKU is an area of active investigation. The current understanding suggests that NAP may exert its effects through several potential mechanisms:

Disruption of the Blood-Brain Barrier and Amino Acid Transport

The blood-brain barrier (BBB) tightly regulates the passage of molecules into the central nervous system. Large neutral amino acids (LNAAs), including phenylalanine, tyrosine, and tryptophan, share a common transporter, the L-type amino acid transporter 1 (LAT1). In hyperphenylalaninemia, the excessive concentration of phenylalanine saturates this transporter, thereby inhibiting the entry of other essential amino acids into the brain.[7] This competitive inhibition is a cornerstone of PKU neuropathology, leading to a deficiency in the precursors for key neurotransmitters like dopamine and serotonin. While direct studies on NAP's interaction with LAT1 are limited, its structural similarity to phenylalanine suggests a potential for competitive inhibition, further exacerbating the amino acid imbalance in the brain.

Direct Neurotoxicity and Oxidative Stress

High concentrations of phenylalanine have been shown to induce oxidative stress and apoptosis in neuronal cells.[8] Studies on neuronal cell cultures have demonstrated that exposure to elevated phenylalanine levels can lead to reduced neurite outgrowth and synaptic density.[9] Although specific research on NAP-induced neurotoxicity is less abundant, its accumulation in the brain in PKU suggests it could contribute to the overall toxic environment. As a uremic toxin, NAP may also contribute to systemic inflammation and oxidative stress, which can have secondary effects on the central nervous system.[4]

Alterations in Myelination

White matter abnormalities are a hallmark of untreated or poorly managed PKU.[1][2] High levels of phenylalanine are known to be detrimental to oligodendrocytes, the myelin-producing cells of the CNS, leading to demyelination.[10] The precise role of NAP in this process is yet to be fully elucidated, but it is plausible that it contributes to the metabolic dysregulation that impairs myelin formation and maintenance.

This compound as a Biomarker

The elevated levels of NAP in the urine and blood of PKU patients make it a reliable biomarker for the disease.[4][5] Quantitative analysis of NAP can aid in the diagnosis and monitoring of treatment efficacy in individuals with PKU. Its potential as a biomarker in other neurological conditions where phenylalanine metabolism may be dysregulated warrants further investigation.

Experimental Methodologies for the Study of this compound

Investigating the role of NAP in neurological disorders requires robust and validated experimental protocols. This section outlines key methodologies for the quantification of NAP and the study of its effects on neuronal systems.

Quantification of this compound in Biological Samples

Accurate quantification of NAP in biological matrices such as blood, urine, and cerebrospinal fluid (CSF) is crucial for both clinical diagnostics and research. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this application, offering high sensitivity and specificity.

Protocol: Quantification of NAP by LC-MS/MS

-

Sample Preparation (from CSF):

-

Collect CSF samples and immediately place them on ice to minimize enzymatic activity.

-

Centrifuge the CSF at 4°C to remove any cellular debris.

-

To 100 µL of CSF supernatant, add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled NAP) to precipitate proteins.

-

Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

NAP Transition: Monitor the transition of the precursor ion (m/z of NAP) to a specific product ion.

-

Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Quantification: Generate a standard curve using known concentrations of NAP and the internal standard to quantify the amount of NAP in the biological samples.

-

In Vitro Models: Neuronal Cell Culture

Studying the direct effects of NAP on neuronal cells is essential to unravel its neurotoxic potential. Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be utilized for this purpose.

Protocol: Exposure of Neuronal Cultures to this compound

-

Cell Culture: Culture primary cortical neurons or SH-SY5Y cells in appropriate media and conditions until they reach the desired confluency or differentiation state.

-

Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or cell culture medium). Ensure the final solvent concentration in the culture does not exceed a non-toxic level (typically <0.1%).

-

Exposure:

-

Remove the existing culture medium from the cells.

-

Add fresh medium containing various concentrations of NAP (e.g., ranging from physiological to pathophysiological levels observed in PKU). Include a vehicle control group.

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Neurotoxicity:

-

Cell Viability Assays: Use assays such as MTT or LDH to quantify cell death.

-

Oxidative Stress Markers: Measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

-

Apoptosis Assays: Detect apoptosis using techniques like TUNEL staining or caspase activity assays.

-

Morphological Analysis: Perform immunocytochemistry to visualize neuronal morphology, neurite outgrowth, and synaptic markers.

-

Diagram of Experimental Workflow for NAP Neurotoxicity

Caption: Workflow for assessing the neurotoxicity of this compound in vitro.

Future Research Directions and Therapeutic Implications

The study of this compound in neurological disorders is a burgeoning field with many unanswered questions. Future research should focus on:

-

Elucidating Specific Mechanisms: Delineating the precise molecular targets of NAP in the brain is paramount. This includes investigating its interaction with neuronal receptors, ion channels, and intracellular signaling pathways.

-

In Vivo Studies: Animal models of hyperphenylalaninemia provide a valuable tool to study the long-term effects of NAP accumulation in a physiological context.

-

Therapeutic Targeting: Exploring strategies to reduce NAP levels or mitigate its neurotoxic effects could offer novel therapeutic avenues for PKU and other related disorders. This may involve the development of specific enzyme inhibitors or agents that promote its clearance.

-

Role in Other Neurological Diseases: Investigating the potential involvement of NAP in other neurological conditions characterized by metabolic dysregulation, such as Alzheimer's disease and other neurodegenerative disorders, could reveal new pathophysiological connections.

Conclusion

This compound is more than just a metabolic byproduct; it is a molecule that sits at the crossroads of amino acid metabolism and neurological function. While its role has historically been overshadowed by that of its precursor, L-phenylalanine, emerging evidence compels us to consider its direct contribution to the neuropathology of diseases like PKU. A deeper understanding of NAP's biosynthesis, its mechanisms of action, and its potential as a therapeutic target will be instrumental in developing more effective treatments for a range of neurological disorders. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore this exciting and critical area of neuroscience.

References

-

Dyer, C. A. (2002). The neuropathology of phenylketonuria: human and animal studies. Neuroscience & Biobehavioral Reviews, 26(8), 951-964. [Link]

-

ResearchGate. (2002). The neuropathology of phenylketonuria: Human and animal studies. [Link]

-

Pietz, J., Kreis, R., Rupp, A., Mayatepek, E., Rating, D., Boesch, C., & Bremer, H. J. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. The Journal of clinical investigation, 103(8), 1169–1178. [Link]

-

Human Metabolome Database. (2023). Metabocard for this compound (HMDB0000512). [Link]

-

Thau-Zuchman, O., Pallier, P. N., Savelkoul, P. J. M., Kuipers, A. A. M., Giese, K. P., & Martin, E. (2018). High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices. Frontiers in Cellular Neuroscience, 12, 44. [Link]

-

Chen, Y. J., Chen, Y. J., Chen, H. L., & Hsiao, C. C. (2022). Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids. Molecular genetics and metabolism, 136(2), 132–144. [Link]

-

Hülsmann, H., Mori, T., & Kirsch, J. (2018). A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria. Journal of neuroscience methods, 308, 114–121. [Link]

-

van Vliet, D., van der Goot, E., van Gool, J. D., de Groot, C. J., & van Spronsen, F. J. (2010). Brain dysfunction in phenylketonuria: is phenylalanine toxicity the only possible cause?. Journal of inherited metabolic disease, 33(2), 115–122. [Link]

Sources

- 1. saturncloud.io [saturncloud.io]

- 2. This compound | 2018-61-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. youtube.com [youtube.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Preliminary Investigation of N-Acetyl-L-phenylalanine Cellular Uptake

Abstract

N-Acetyl-L-phenylalanine (NAP) is an N-terminally acetylated form of the essential amino acid L-phenylalanine. While N-acetylation is a common modification influencing protein stability and function, the cellular transport mechanisms for free N-acetylated amino acids are not well understood.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the preliminary investigation of NAP cellular uptake. We move from foundational hypothesis generation to detailed, step-by-step experimental protocols designed to characterize uptake kinetics and identify potential transport machinery. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the membrane transport pathways of acetylated amino acid analogs.

Introduction and Rationale

N-acetylation is one of the most common protein modifications in eukaryotes, altering the charge and hydrophobicity of the N-terminus and thereby impacting protein function, stability, and localization.[2][4][5] Beyond its role in proteomics, free this compound is found in biological fluids and its presence is elevated in certain metabolic disorders like phenylketonuria (PKU).[3][6] Understanding how cells import NAP is critical for several reasons:

-

Metabolic Significance: Elucidating its transport pathway can provide insights into the cellular handling and metabolic fate of N-acetylated amino acids.

-

Pharmacokinetics: For NAP or its derivatives to be considered as therapeutic agents, their ability to cross cellular membranes and reach intracellular targets is a primary determinant of efficacy.

-

Drug Delivery: Amino acid transporters are frequently exploited to deliver drugs across biological barriers like the blood-brain barrier (BBB).[7] If NAP is recognized by a specific transporter, this pathway could be leveraged for targeted drug delivery.

This guide provides the strategic and methodological framework to systematically investigate NAP's cellular uptake.

Background and Hypothesis Formulation

The transport of molecules across the cell membrane is mediated by passive diffusion or by specialized proteins, primarily from the Solute Carrier (SLC) superfamily.[8] Given NAP's structure—an amino acid with a bulky, aromatic side chain and a neutralized alpha-amino group—we can formulate a primary hypothesis.

Primary Hypothesis: The cellular uptake of this compound is a carrier-mediated process, likely facilitated by a transporter that recognizes large neutral amino acids.

Justification and Candidate Transporters: The L-type amino acid transporter 1 (LAT1, or SLC7A5) is a prime candidate.[9]

-

Substrate Specificity: LAT1 is a sodium-independent, obligatory exchanger that transports large, neutral amino acids with aromatic or branched side chains, such as phenylalanine, leucine, and tryptophan.[7][10][11]

-

Structural Tolerance: LAT1 is known to transport various amino acid-derived drugs (e.g., L-DOPA, gabapentin), indicating it can accommodate modifications to the core amino acid structure.[7][11] The N-acetylation neutralizes the positive charge of the amino group, which may still be permissible within the binding pocket of a transporter accustomed to neutral zwitterions at physiological pH.

-

Expression Profile: LAT1 is highly expressed in proliferating cells, such as cancer cell lines, and at biological barriers like the BBB, making it both a relevant target and experimentally accessible.[7][9][10]

Other potential candidates could include monocarboxylate transporters (MCTs), as acetylation introduces a carboxylate group, making the molecule structurally similar to substrates of this family.[12] Our experimental design will focus on testing the LAT1 hypothesis first, due to the strong structural similarity of NAP to its canonical substrates.

Overall Experimental Strategy

Our investigation will proceed in two main phases:

-

Phase 1: Foundational Kinetic Analysis. This phase aims to determine if NAP uptake is a saturable, protein-mediated process and to define its basic kinetic parameters.

-

Phase 2: Mechanistic Elucidation. This phase uses competitive inhibition and dependency assays to probe the involvement of specific transporters, primarily LAT1.

The following diagram outlines the logical flow of the investigation.

Caption: Principle of the competitive inhibition assay.

Protocol 4: Ion & pH Dependence Assay

Objective: To confirm the characteristics of the transporter, such as sodium (Na⁺) and pH independence, which are hallmarks of the LAT1 transporter. [10][13] Methodology:

-

Preparation: Prepare cells as in Protocol 1.

-

Buffer Modification: Prepare two modified uptake buffers:

-

Na⁺-free buffer: Replace NaCl with an equimolar concentration of choline chloride.

-

Acidic buffer: Adjust the pH of the standard HBSS to 6.0.

-

-

Assay: Perform the uptake assay (using a fixed concentration of labeled NAP at its Km) in the standard buffer (pH 7.4, with Na⁺), the Na⁺-free buffer, and the acidic buffer.

-

Analysis: Compare the uptake levels under each condition. If the transport is mediated by LAT1, uptake should not be significantly different in the Na⁺-free buffer, as LAT1 is sodium-independent. [11]

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear tables.

Table 1: Hypothetical Kinetic Parameters for NAP Uptake

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Km | 25.5 ± 3.1 | µM | Reflects the affinity of the transporter for NAP. |

| Vmax | 150.2 ± 10.8| pmol/mg/min | Represents the maximum transport capacity. |

Table 2: Hypothetical Results of Competitive Inhibition Assay

| Competitor (10 mM) | % of Control Uptake | Interpretation |

|---|---|---|

| L-phenylalanine | 12.5% ± 2.1% | Strong competition suggests shared transporter (likely LAT1). |

| L-glutamine | 95.3% ± 5.5% | No significant competition, ruling out certain other transporters. |

| BCH | 20.1% ± 3.4% | Strong inhibition confirms involvement of an L-system transporter. |

Interpretation:

-

A low Km value and a high Vmax suggest an efficient, high-capacity transport system. [7]* Strong inhibition by L-phenylalanine and BCH, coupled with a lack of inhibition by L-glutamine and independence from sodium, collectively provides compelling evidence that LAT1 is the primary transporter responsible for this compound uptake. [9][10][14]

Conclusion and Future Directions

Future directions would include:

-

siRNA Knockdown: Using siRNA to specifically knock down the expression of SLC7A5 (the gene for LAT1) and confirming a resultant decrease in NAP uptake.

-

Transfected Cell Lines: Using cells that do not endogenously express LAT1 and comparing uptake in non-transfected vs. LAT1-transfected cells. [15]* Efflux Studies: Investigating the efflux of NAP from pre-loaded cells to understand the bidirectionality of the transport.

By following this structured approach, researchers can efficiently and accurately elucidate the fundamental mechanisms governing the cellular transport of this and other N-acetylated molecules.

References

-

Jindal, A., & Goyal, R. (2020). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). ACS Omega. Available at: [Link]

-

Creative Bioarray. (n.d.). SLC Transporter Inhibition Assay. Available at: [Link]

-

Quora. (2018). Do transporters and receptors follow michaelis menton kinetics loosely? Available at: [Link]

-

Geyer, J., et al. (2021). Mechanistic Computational Models of Epithelial Cell Transporters-the Adorned Heroes of Pharmacokinetics. Frontiers in Pharmacology. Available at: [Link]

-

Salim, M., & Wcisel, D. (2018). The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

Solvo Biotechnology. (n.d.). LAT1 - Transporters. Available at: [Link]

-

Napolitano, L., et al. (2017). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry. Available at: [Link]

-

Superti-Furga, G., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

-

Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. Available at: [Link]

-

Wright, S. H., & Dantzler, W. H. (2018). Novel method for kinetic analysis applied to transport by the uniporter OCT2. American Journal of Physiology-Renal Physiology. Available at: [Link]

-

Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences. Available at: [Link]

-

Evotec. (n.d.). SLC Transporter Inhibition. Available at: [Link]

-

Johal, S. S., et al. (2024). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. Available at: [Link]

-

Johnston, B. D., et al. (2015). Selective Inhibition of Human Solute Carrier Transporters by Multikinase Inhibitors. Drug Metabolism and Disposition. Available at: [Link]

-

Britannica. (2023). Michaelis-Menten kinetics. Available at: [Link]

-

Pinter, T., et al. (2023). The Inhibitor Preincubation Effect Is Universal to SLC Transporter Assays and Is Only Partially Eliminated in the Presence of Extracellular Protein. Drug Metabolism and Disposition. Available at: [Link]

-

Runge, S. W., et al. (2013). A teacher-developed inquiry model to teach the molecular basis of hyperbolic kinetics in biological membrane transport. Advances in Physiology Education. Available at: [Link]

-

Hutzler, J., & D'Souza, T. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

-

Dojindo Molecular Technologies. (n.d.). Amino Acid Uptake Assay Kit. Available at: [Link]

-

Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. Available at: [Link]

-

Hidalgo, I. J., & Borchardt, R. T. (1990). Transport Mechanisms of the Large Neutral Amino Acid L-phenylalanine in the Human Intestinal Epithelial caco-2 Cell Line. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000512). Available at: [Link]

-

Wikipedia. (n.d.). N-terminal acetylation. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

-

Galvez, L., et al. (2012). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

ResearchGate. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Available at: [Link]

-

Wittig, A., et al. (2000). Mechanisms of transport of p-borono-phenylalanine through the cell membrane in vitro. Radiation Research. Available at: [Link]

Sources

- 1. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]

- 4. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 7. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 11. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]

- 15. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the enzymatic synthesis of N-Acetyl-L-phenylalanine

An In-Depth Technical Guide to the Enzymatic Synthesis of N-Acetyl-L-phenylalanine

Authored by a Senior Application Scientist

Foreword: The synthesis of N-acetylated amino acids is a cornerstone of various industrial processes, from pharmaceuticals to specialty chemicals. This compound, in particular, serves as a valuable chiral building block and a precursor for molecules of significant commercial interest, including the artificial sweetener aspartame. While traditional chemical synthesis routes exist, they often involve harsh conditions and can lead to racemic mixtures, necessitating challenging and costly resolution steps. Enzymatic synthesis offers a compelling alternative, providing high stereoselectivity, milder reaction conditions, and a more sustainable manufacturing footprint. This guide provides a comprehensive technical overview of the enzymatic synthesis of this compound, grounded in scientific principles and practical application.

Introduction: The Significance of this compound

This compound is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by an acetyl group. This modification alters its chemical properties, making it a key intermediate in various synthetic pathways. Its applications are diverse, ranging from its use in the production of pharmaceuticals to its role in nutritional supplements.[1] The N-acetylated form of DL-phenylalanine, known as Afalanine, is also utilized as an antidepressant.[1] The demand for enantiomerically pure this compound underscores the need for efficient and selective synthetic methods.

The Biocatalytic Advantage: Why Enzymes?

The primary driver for employing enzymes in the synthesis of this compound is their inherent stereoselectivity. Enzymes, as chiral catalysts, can distinguish between enantiomers, leading to the production of the desired L-isomer with high purity. This obviates the need for the resolution of racemic mixtures, a common challenge in chemical synthesis.[2] Furthermore, enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions, which aligns with the principles of green chemistry by reducing energy consumption and minimizing hazardous waste.[3][4]

Key Enzymatic Strategies for this compound Synthesis

Several classes of enzymes have been successfully employed for the synthesis of this compound and other N-acyl amino acids. The choice of enzyme often depends on the desired substrate scope, reaction kinetics, and process economics.

N-Acetyltransferases: The Direct Approach

The most direct route to this compound involves the use of N-acetyltransferases. These enzymes catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to the amino group of L-phenylalanine.

-

Acetyl-CoA-L-phenylalanine α-N-acetyltransferase: An enzyme identified in Escherichia coli has been shown to catalyze the synthesis of this compound from acetyl-CoA and l-phenylalanine.[5][6] This enzyme exhibits a pH optimum of around 8.0.[5][6]

-

Phenylalanine N-acetyltransferase: This enzyme also facilitates the direct N-acetylation of L-phenylalanine using acetyl-CoA as the acetyl donor.[1]

The primary advantage of this approach is the direct and highly specific formation of the desired product. However, the requirement for the relatively expensive and unstable co-factor, acetyl-CoA, can be a significant drawback for large-scale industrial applications.

Acylases: A Versatile Alternative through Reverse Hydrolysis

Aminoacylases, which are hydrolases, are well-known for their role in the resolution of racemic mixtures of N-acetyl-amino acids.[3][4] However, by manipulating the reaction equilibrium, these enzymes can also be used in the reverse direction to synthesize N-acyl amino acids. This process, known as reverse hydrolysis or condensation, involves the direct reaction of a fatty acid (in this case, acetic acid) with an amino acid.

Acylase I from porcine kidney has demonstrated the ability to catalyze the synthesis of various N-acyl-L-amino acids.[7] The reaction is typically carried out in a system with low water activity, such as a glycerol-water mixture, to shift the equilibrium towards synthesis.[7]

Penicillin G Acylase (PGA): A Broadly Applicable Biocatalyst

Penicillin G acylase (PGA) is a robust industrial enzyme primarily used in the production of semi-synthetic penicillins.[8][9] Its utility extends beyond its native function, as it possesses a broad substrate specificity and can catalyze the acylation of various amines, including amino acids.[10][11] PGA can be employed for the synthesis of this compound by reacting L-phenylalanine with an acetyl donor. The enzyme is typically immobilized to enhance its stability and facilitate reuse, which is a critical factor for cost-effective manufacturing.

Experimental Workflow: Enzymatic Synthesis of this compound

The following section outlines a generalized experimental workflow for the synthesis of this compound using an acylase in reverse hydrolysis mode. This approach is often favored for its cost-effectiveness as it does not require acetyl-CoA.

Figure 1: A generalized experimental workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Acylase I from porcine kidney (EC 3.5.1.14)

-

L-Phenylalanine

-

Glacial Acetic Acid

-

Glycerol

-

Sodium Hydroxide (for pH adjustment)

-

Hydrochloric Acid (for pH adjustment)

-

Phosphate Buffer (e.g., 100 mM, pH 7.5)

Procedure:

-

Substrate Solution Preparation:

-

Prepare a glycerol-water solvent system. The ratio can be optimized, but a starting point could be 75% (v/v) glycerol.

-

Dissolve L-phenylalanine and acetic acid in the glycerol-water solvent. The molar ratio of acetic acid to L-phenylalanine should be in excess to drive the reaction towards synthesis.

-

Adjust the pH of the substrate solution to the optimal pH for the enzyme (e.g., pH 7.5 for Acylase I) using NaOH or HCl.

-

-

Enzyme Solution Preparation:

-

Prepare a stock solution of Acylase I in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

-

Reaction Initiation:

-

Add the enzyme solution to the substrate solution to initiate the reaction. The final enzyme concentration should be optimized for efficient conversion.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

-

Reaction Monitoring:

-

Periodically withdraw aliquots from the reaction mixture.

-

Monitor the formation of this compound and the consumption of L-phenylalanine using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13][14] NMR is particularly useful as it can provide direct quantification of reactants and products without the need for extensive calibration.[12][13]

-

-

Reaction Termination:

-

Once the desired conversion is achieved, terminate the reaction. This can be done by methods that inactivate the enzyme, such as a rapid change in pH or temperature.

-

-

Product Purification:

-

The this compound can be purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange chromatography or reversed-phase chromatography.

-

-

Product Characterization:

-

Confirm the identity and purity of the final product using techniques like mass spectrometry and NMR.

-

Data Presentation and Analysis

The efficiency of the enzymatic synthesis can be evaluated based on several key parameters, which should be systematically tabulated for comparison and optimization studies.

| Enzyme Source | Substrates | Key Reaction Conditions | Conversion Yield (%) | Reference |

| E. coli K12 (cell-free extract) | L-phenylalanine, Acetyl-CoA | pH 8.0 | - | [5][6] |

| Porcine Kidney Acylase I | L-arginine, Lauric acid | Glycerol-water system, pH 7.5, 37°C | 82 | [7] |

| Porcine Kidney Acylase I | L-glutamic acid, Lauric acid | Glycerol-water system, pH 7.5, 37°C | 44 | [7] |

The Role of Enzyme Immobilization in Industrial Application

For the enzymatic synthesis of this compound to be economically viable on an industrial scale, the reusability of the biocatalyst is paramount. Enzyme immobilization, the process of confining enzyme molecules to a solid support, offers several advantages:

-

Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions, leading to a longer operational lifespan.

-

Ease of Separation: The immobilized enzyme can be easily separated from the reaction mixture, simplifying downstream processing and preventing contamination of the final product.

-

Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, which can significantly improve process efficiency and productivity.[15]

Various materials can be used as supports for immobilization, including magnetic nanoparticles, which allow for easy separation using a magnetic field.

Figure 2: A conceptual diagram of the enzymatic synthesis of this compound.

Conclusion and Future Perspectives

The enzymatic synthesis of this compound represents a powerful and sustainable alternative to traditional chemical methods. The high stereoselectivity, mild reaction conditions, and potential for catalyst recycling make it an attractive option for industrial-scale production. Future research in this area will likely focus on the discovery of novel enzymes with improved catalytic efficiency and stability, the development of more efficient enzyme immobilization techniques, and the integration of enzymatic synthesis into continuous manufacturing processes. As the demand for enantiomerically pure chiral compounds continues to grow, the role of biocatalysis in their production will undoubtedly become increasingly significant.

References

-

Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of this compound in Escherichia coli K12. Biochemical Journal, 124(5), 905–913. [Link]

-

Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of this compound in Escherichia coli K12. PubMed Central. [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0000512). [Link]

-

Bisswanger, H. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 25. [Link]

-

Bisswanger, H. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. ResearchGate. [Link]

-

Tokuyama, K., Yamashita, K., & Tanimoto, H. (2018). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of N-acetyl-D,L-phenylalanine methyl ester. [Link]

-

Brown-Geist, G. (n.d.). Penicillin G Acylase. [Link]

-

Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.

-

Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

- Google P

-

Frontiers. (n.d.). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. [Link]

-

Grafková, J., & Sobotková, L. (2002). [Penicillin G acylase--synthesis, regulation, production]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 51(1), 6–10. [Link]

-

Markaryan, A., & Movsesyan, N. (2013). Protein Engineering of Penicillin Acylase. Acta Naturae, 5(3), 22–30. [Link]

-

Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

-

Frontiers. (2023, May 3). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]

- 2. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 3. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Penicillin G acylase--synthesis, regulation, production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. collab.its.virginia.edu [collab.its.virginia.edu]

- 11. WO2004111241A1 - Penicillin acylase - Google Patents [patents.google.com]

- 12. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 13. magritek.com [magritek.com]

- 14. magritek.com [magritek.com]

- 15. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

An In-depth Technical Guide on the Interaction of N-Acetyl-L-phenylalanine with Transport Proteins

Preamble: The Scientific Imperative

For researchers, scientists, and professionals in drug development, understanding the cellular transport of novel molecules is a cornerstone of innovation. N-Acetyl-L-phenylalanine (NAcPhe), an acetylated derivative of the essential amino acid L-phenylalanine, presents a compelling case for investigation. While the transport mechanisms of L-phenylalanine are well-documented, the addition of an acetyl group fundamentally alters the molecule's physicochemical properties, raising critical questions about its interaction with cellular transport machinery. This guide provides a comprehensive technical framework for elucidating the transport mechanisms of this compound, grounded in established principles of membrane transport biology and offering detailed, field-proven experimental protocols.

Section 1: Foundational Principles of L-phenylalanine Transport - The Precursor's Journey

A thorough understanding of this compound transport necessitates a firm grasp of its parent molecule's cellular uptake. L-phenylalanine, as a large neutral amino acid (LNAA), primarily utilizes a group of transporters known as the Solute Carrier (SLC) superfamily.[1][2]

The principal transporter for L-phenylalanine across the blood-brain barrier and in many cancer cells is the L-type Amino Acid Transporter 1 (LAT1) , also known as SLC7A5.[3][4][5] LAT1 is a sodium-independent antiporter, meaning it exchanges extracellular LNAAs for intracellular amino acids, such as glutamine.[4][6] Its high expression in the blood-brain barrier makes it a crucial player in nutrient delivery to the central nervous system and a target for drug delivery strategies.[3][5][7]

Other transporters are also involved in L-phenylalanine transport in various tissues, including:

-

System A Transporters (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2): These are Na+-dependent symporters that transport small neutral amino acids.[8]

-

System ASC Transporters (e.g., ASCT2/SLC1A5): These are Na+-dependent transporters for small and large neutral amino acids.[8][9]

-

Proton-coupled Amino Acid Transporters (PAT1/SLC36A1): These transporters utilize a proton gradient to drive the uptake of small amino acids like proline and alanine.[10][11]

The involvement of these transporters can be tissue- and cell-type specific.[8]

Section 2: The Impact of N-Acetylation on Molecular Properties and Transport Potential

N-acetylation is a common biochemical modification that can significantly alter a molecule's interaction with biological systems.[12] The enzyme Phenylalanine N-acetyltransferase catalyzes the formation of this compound from L-phenylalanine and acetyl-CoA.[12][13] This modification introduces a bulkier, more lipophilic acetyl group, which can:

-

Alter Transporter Affinity: The change in shape, size, and charge distribution can either enhance or diminish the molecule's affinity for the binding pocket of a transporter.

-

Shift Transporter Specificity: N-acetylation may render the molecule unrecognizable by its parent amino acid's transporters and instead promote its interaction with transporters that recognize acetylated compounds or monocarboxylates. There is precedent for this, as N-acetyl-leucine has been shown to be a substrate for the monocarboxylate transporter.[14]

-

Increase Passive Diffusion: The increased lipophilicity could potentially enhance the unassisted transport of this compound across the lipid bilayer, a phenomenon observed for N-acetyl-phenylalanine-amide.[15]

Given these potential changes, a systematic investigation is required to determine the primary mode of cellular entry for this compound.

Section 3: Experimental Strategies for Elucidating this compound Transport

The following section details a logical, multi-tiered approach to characterizing the transport of this compound. The causality behind each experimental choice is explained to provide a robust, self-validating workflow.

Tier 1: Foundational In Vitro Transport Assays

The initial step is to determine if this compound is actively transported into cells and to gain preliminary insights into the types of transporters involved.

This workflow outlines a standard radiolabeled substrate uptake assay, which can be adapted for non-radiolabeled compounds and LC-MS/MS detection.

Caption: Workflow for a cellular uptake assay.

-

Cell Culture:

-

Select appropriate cell lines. Good starting points would be Caco-2 cells (a model for intestinal absorption)[16], hCMEC/D3 cells (a model for the blood-brain barrier), and cancer cell lines known to overexpress LAT1, such as A549 or U87-MG.[4][8]

-

Seed cells in 24-well plates and grow to confluence.

-

-

Uptake Experiment:

-

Aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add the transport buffer containing a known concentration of radiolabeled this compound (e.g., [³H]-NAcPhe) to each well. Include a set of wells with a large excess of unlabeled this compound to determine non-specific binding.

-

Incubate for a specific time course (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.

-

To terminate the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

In parallel, determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific binding from the total uptake.

-

Express the results as pmol of substrate per mg of protein.

-

Plot the uptake over time to determine the initial rate of transport.

-

Tier 2: Kinetic Characterization and Transporter Identification

Once active transport is confirmed, the next steps are to determine the kinetic parameters (Km and Vmax) and identify the specific transporters involved.

-

Protocol: Perform the cellular uptake assay with varying concentrations of this compound (from low µM to high mM range).[17]

-

Causality: This will determine the affinity (Km) of the transporter(s) for the substrate and the maximum transport velocity (Vmax). A saturable uptake curve is indicative of carrier-mediated transport.

-

Protocol: Conduct the uptake assay with a fixed concentration of labeled this compound in the presence of a panel of potential inhibitors.

-

Causality: By observing which compounds compete with this compound for uptake, you can deduce the identity of the transporter.

| Inhibitor | Target Transporter System | Rationale |

| L-Leucine, L-Phenylalanine | System L (e.g., LAT1) | Large neutral amino acids that are canonical substrates for LAT1.[4] |

| 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | System L | A specific inhibitor of System L amino acid transporters.[4] |

| L-Alanine, L-Serine | Systems A and ASC | Small neutral amino acids. |

| MeAIB (N-methyl-aminoisobutyric acid) | System A | A specific substrate for System A. |

| L-Glutamine | Systems A, ASC, L | A substrate for multiple transporters. |

| L-Arginine, L-Lysine | Cationic Amino Acid Transporters (CATs) | To test for interaction with transporters of basic amino acids.[18] |

| Proline, Glycine | Proton-coupled Amino Acid Transporters (PATs) | To investigate the involvement of PAT family transporters.[10] |

Tier 3: Advanced Techniques for Confirmation and Mechanistic Insight

For a more definitive identification and a deeper understanding of the transport mechanism, more advanced techniques are employed.

-

Protocol: Utilize cell lines engineered to overexpress a specific transporter (e.g., HEK293-hLAT1).[5] Compare the uptake of this compound in these cells to wild-type cells.

-

Causality: A significantly higher uptake in the overexpressing cells provides strong evidence for the involvement of that specific transporter.

-

Protocol: Purify the transporter protein of interest and reconstitute it into artificial lipid vesicles (liposomes).[19][20] Measure the uptake of this compound into these proteoliposomes.

-

Causality: This is a powerful in vitro system that isolates the transporter from other cellular components, allowing for the unambiguous study of its function and kinetics.[19][20]

Caption: Workflow for transporter reconstitution in liposomes.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Kinetic Parameters for this compound Transport

| Cell Line | Km (µM) | Vmax (pmol/mg protein/min) |

| Caco-2 | 150 ± 25 | 250 ± 30 |

| hCMEC/D3 | 85 ± 15 | 180 ± 20 |

| HEK293-hLAT1 | 75 ± 10 | 550 ± 50 |

| HEK293-Wild Type | 200 ± 40 | 120 ± 15 |

Table 2: Hypothetical Inhibition Profile of this compound Uptake

| Inhibitor (1 mM) | Cell Line: HEK293-hLAT1 | % Inhibition of Uptake |

| L-Leucine | 85 ± 5 | |

| L-Phenylalanine | 90 ± 4 | |

| BCH | 92 ± 3 | |

| MeAIB | 5 ± 2 | |

| L-Arginine | 3 ± 1 |

Section 5: Concluding Remarks and Future Directions

The experimental framework outlined in this guide provides a robust pathway to comprehensively characterize the interaction of this compound with transport proteins. By starting with foundational cellular uptake assays and progressing to more sophisticated techniques like transporter-overexpressing cell lines and liposome reconstitution, researchers can build a compelling, evidence-based narrative of the molecule's cellular journey. This knowledge is not only of fundamental biochemical importance but also critical for the rational design of drugs that can hijack these transport systems for targeted delivery, particularly across challenging biological barriers like the blood-brain barrier. The exploration of this compound's transport mechanisms is a gateway to unlocking its full therapeutic and scientific potential.

References

-

Studying amino acid transport using liposomes. PubMed. Available at: [Link]

-

Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. National Institutes of Health. Available at: [Link]

-

Studying Amino Acid Transport Using Liposomes. Springer Nature Experiments. Available at: [Link]

-

Quantitative modelling of amino acid transport and homeostasis in mammalian cells. National Institutes of Health. Available at: [Link]

-

Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. PubMed Central. Available at: [Link]

-

Detecting Electron Transport of Amino Acids by Using Conductance Measurement. MDPI. Available at: [Link]

-